

# Spectroscopic Profile of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

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## Compound of Interest

Compound Name: 5-m-Tolyl-2H-pyrazol-3-ylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-m-Tolyl-2H-pyrazol-3-ylamine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

## Core Spectroscopic Data

The spectroscopic data presented in this section is compiled from established principles of organic spectroscopy and available data for analogous compounds. While specific experimental spectra for **5-m-Tolyl-2H-pyrazol-3-ylamine** are not widely published, the following tables provide predicted and calculated values to guide researchers in the characterization of this molecule.

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. For **5-m-Tolyl-2H-pyrazol-3-ylamine**, the expected data is as follows:

Parameter	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub>	[1]
Molecular Weight (Calculated)	173.22 g/mol	[1]
(M+H) <sup>+</sup> (Electrospray Ionization)	174.10 m/z	[2]

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the tolyl group, the pyrazole ring proton, the methyl group, and the amine and pyrazole NH protons. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.4	m	4H	Ar-H
~ 5.7	s	1H	Pyrazole C4-H
~ 4.5-5.5	br s	2H	-NH <sub>2</sub>
~ 10.0-12.0	br s	1H	Pyrazole N-H
~ 2.35	s	3H	Ar-CH <sub>3</sub>

Note: The chemical shifts for NH and NH<sub>2</sub> protons can be broad and their position may vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Chemical Shift (ppm)	Assignment
~ 155-160	Pyrazole C3
~ 140-145	Pyrazole C5
~ 138-140	Aromatic C-CH <sub>3</sub>
~ 128-135	Aromatic C (quaternary)
~ 125-130	Aromatic CH
~ 120-125	Aromatic CH
~ 95-100	Pyrazole C4
~ 21	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key vibrational frequencies are predicted below:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3500	Medium-Strong, Broad	N-H stretching (amine and pyrazole)
3000-3100	Medium	Aromatic C-H stretching
2850-2960	Weak-Medium	Aliphatic C-H stretching (methyl)
1600-1650	Strong	N-H bending (amine)
1450-1580	Medium-Strong	C=C and C=N stretching (aromatic and pyrazole rings)
700-850	Strong	Aromatic C-H bending (out-of-plane)

## Experimental Protocols

The following section details the synthetic procedure for **5-m-Tolyl-2H-pyrazol-3-ylamine** and the general methods for acquiring the spectroscopic data.

## Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

This synthesis is adapted from a procedure for the ortho-tolyl analog.<sup>[2]</sup>

Materials:

- 3-Oxo-3-(m-tolyl)propanenitrile
- Hydrazine hydrate ( $\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$ )
- Ethanol ( $\text{EtOH}$ )

Procedure:

- In a round-bottom flask, dissolve 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol.
- To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **5-m-Tolyl-2H-pyrazol-3-ylamine** as a solid or oil.

## Spectroscopic Analysis

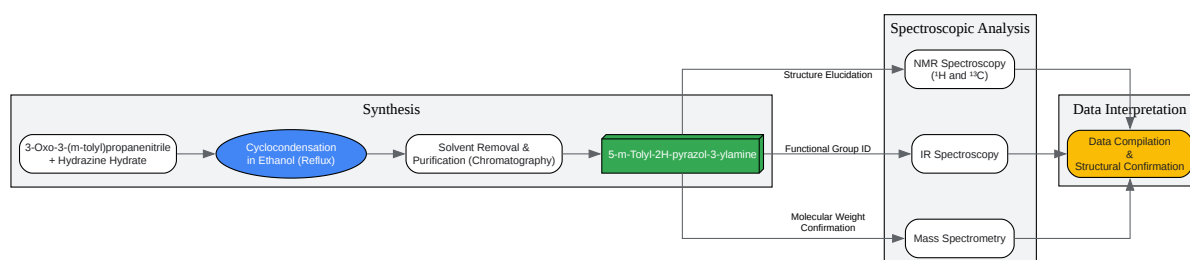
Sample Preparation:

- NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.

- IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
- MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization mass spectrometry (ESI-MS).

## Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the synthesis of the starting material to the final spectroscopic characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**. The presented data, though predictive for NMR and IR, offers a reliable reference for researchers working on the synthesis and characterization of this

and related pyrazole derivatives. The detailed experimental protocols provide a practical starting point for laboratory work.

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## References

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